

Propyne-d4 physical and chemical properties

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Compound of Interest

Compound Name: Propyne-d4

Cat. No.: B1606906

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Propyne-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **propyne-d4** (1,3,3,3-tetradeuterioprop-1-yne). It is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.

Physical and Chemical Properties

Propyne-d4, a deuterated isotopologue of propyne, is a colorless gas at standard temperature and pressure. Its physical and chemical properties are summarized in the tables below. The inclusion of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which can influence its physical properties such as boiling point and density.

Physical Properties

Property	Value	Unit	Source(s)
Molecular Formula	C ₃ D ₄	-	[1]
Molecular Weight	44.09	g/mol	[2]
Boiling Point	-23.2	°C	
Melting Point	-102.7	°C	
Density	0.713	g/cm ³ (at -50 °C for propyne)	
Vapor Pressure	4565.7 ± 0.0	mmHg (at 25 °C, Predicted)	

Chemical Properties

Property	Value	Unit	Source(s)
IUPAC Name	1,3,3,3-tetradeuterioprop-1-yne	-	[2]
CAS Number	6111-63-3	-	[1]
InChI	InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3	-	[2]
InChIKey	MWWATHDPGQKSA R-BMQYTIHCSA-N	-	[2]
SMILES	[2H]C#CC([2H])([2H])[2H]	-	[2]
LogP	0.9	-	[2]

Spectroscopic Properties

Direct experimental spectra for **propyne-d₄** are not readily available in public databases. However, the expected spectroscopic features can be inferred from the known spectra of propyne and the principles of NMR and mass spectrometry for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A standard ^1H NMR spectrum of **propyne-d4** would show no signals, as all hydrogen atoms have been replaced by deuterium. This makes **propyne-d4** a potentially useful solvent or internal standard in certain ^1H NMR applications where the solvent signal would otherwise interfere with the analyte signals.
- ^2H (Deuterium) NMR: A ^2H NMR spectrum would show two signals corresponding to the two different deuterium environments: one for the acetylenic deuterium and one for the three deuterons of the methyl group. Deuterium NMR generally has a similar chemical shift range to proton NMR but with broader signals and lower resolution.^{[3][4]}
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms in the molecule. The signals for the carbons bonded to deuterium will appear as multiplets due to C-D coupling. The chemical shifts would be similar to those of propyne, but the coupling patterns would be different.

Mass Spectrometry (MS)

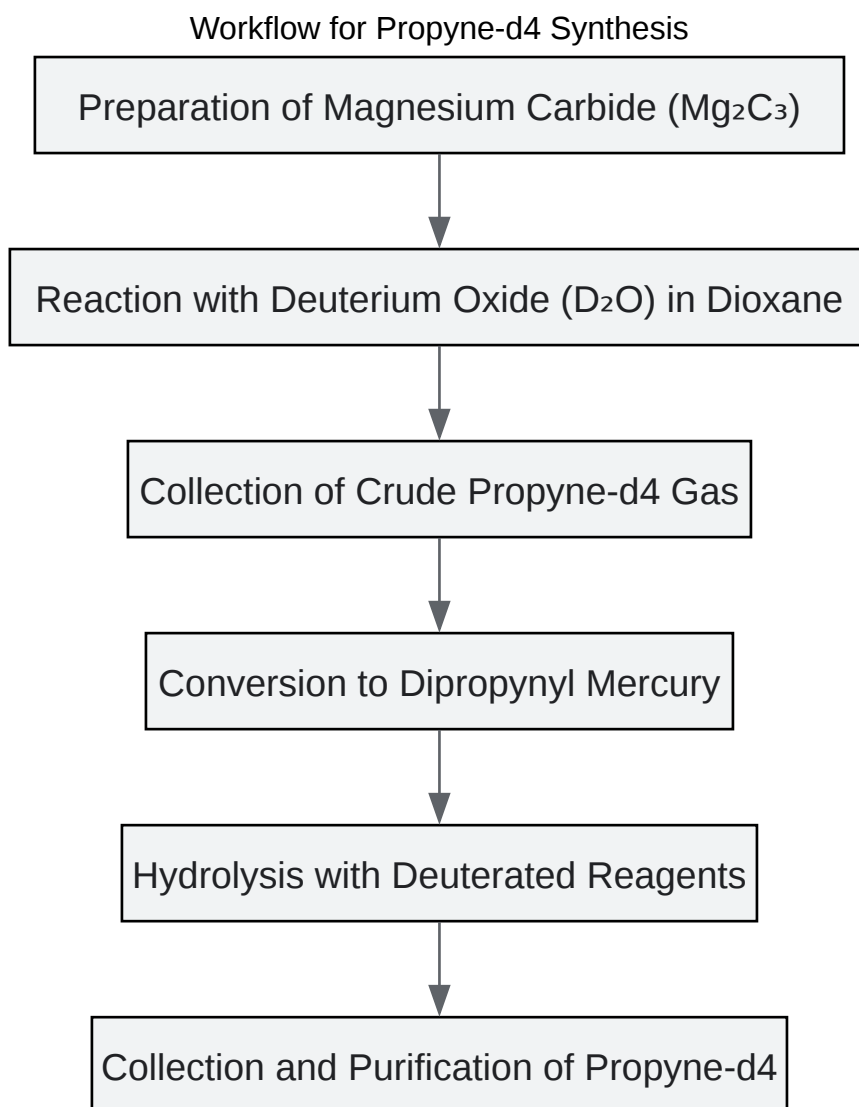
In a mass spectrum of **propyne-d4**, the molecular ion peak (M^+) would be observed at $m/z = 44$, corresponding to the molecular weight of the fully deuterated molecule. Fragmentation patterns would involve the loss of deuterium atoms or deuterated methyl groups.

Key Experimental Protocols

Synthesis of Propyne-d4

A documented method for the synthesis of **propyne-d4** involves the reaction of magnesium carbide (Mg_2C_3) with deuterium oxide (D_2O). The resulting crude **propyne-d4** can be purified by conversion to its mercury derivative, followed by regeneration with deuterated reagents to yield a product with high isotopic purity.

Experimental Workflow: Synthesis of **Propyne-d4**



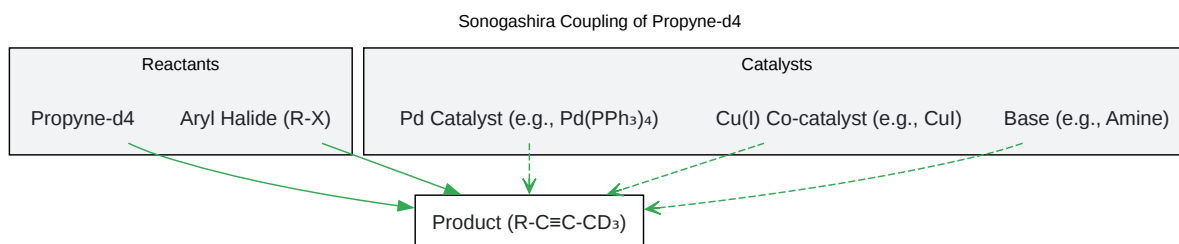
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Caption: A generalized workflow for the synthesis and purification of **propyne-d4**.

Sonogashira Coupling

Propyne and its derivatives are valuable reagents in Sonogashira cross-coupling reactions, which form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Reaction Pathway: Sonogashira Coupling



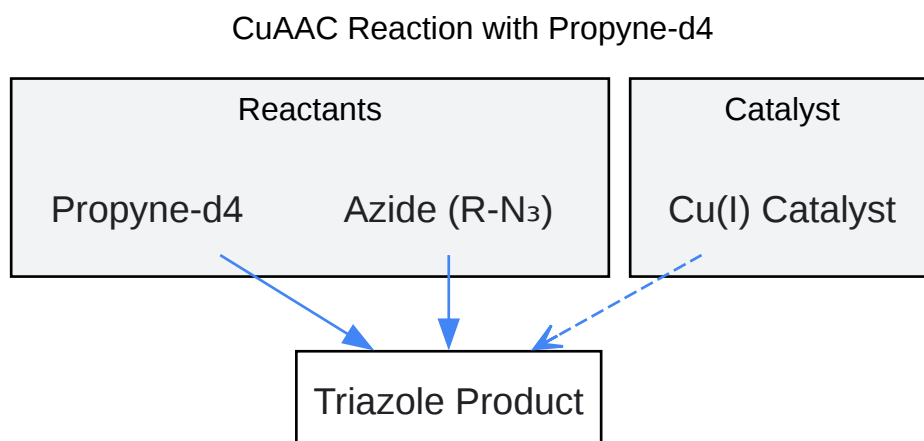
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Caption: Generalized Sonogashira coupling reaction with **propyne-d4**.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Propyne-d4 can also be utilized in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction forms a triazole ring and is a cornerstone of bioconjugation and materials science.

Reaction Pathway: CuAAC (Click Chemistry)



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Caption: The CuAAC "click" reaction involving **propyne-d4** and an organic azide.

Applications in Research and Drug Development

The unique properties of **propyne-d4** make it a valuable tool in several areas of research and development:

- **Isotopic Labeling:** **Propyne-d4** can be used as a "heavy" building block in the synthesis of complex molecules. The deuterium label allows for the tracking of molecules in biological systems and aids in the elucidation of reaction mechanisms and metabolic pathways.
- **NMR Spectroscopy:** As mentioned, the absence of proton signals makes **propyne-d4** a candidate for use as a non-interfering solvent or standard in ^1H NMR studies.
- **Pharmaceutical Synthesis:** The alkyne functional group is a versatile handle for the construction of complex molecular architectures found in many drug candidates. The use of deuterated propyne can be advantageous in pharmacokinetic studies, where the C-D bond is stronger than the C-H bond, potentially leading to altered metabolic profiles (the "deuterium kinetic isotope effect").

Safety and Handling

Propyne is a flammable gas and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources. As a compressed gas, cylinders of **propyne-d4** should be secured and protected from physical damage. Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information.

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